Dihydrochlorure de 7-aminoisoquinoléine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

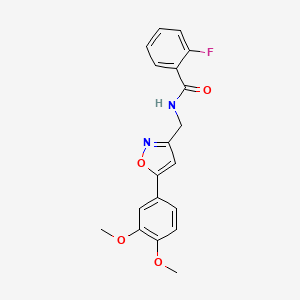

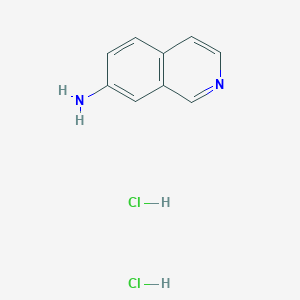

Isoquinolin-7-amine dihydrochloride is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids

Applications De Recherche Scientifique

Isoquinolin-7-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Mode of Action

It is known that isoquinoline derivatives can interact with dna by intercalation between adjacent base pairs, inhibiting transcription and translation to rna . This interaction can lead to changes in cellular processes, potentially affecting cell growth and division .

Biochemical Pathways

Isoquinolin-7-amine dihydrochloride may affect various biochemical pathways due to its potential interaction with DNA The specific pathways affected would depend on the primary targets of the compound, which, as mentioned earlier, are not well-documented

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that Isoquinolin-7-amine dihydrochloride could have good bioavailability.

Result of Action

Given its potential interaction with dna, it could potentially affect cell growth and division

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isoquinolin-7-amine dihydrochloride. For instance, exposure to light and heat could potentially affect the stability of the compound Additionally, the pH and composition of the biological environment could influence the compound’s action and efficacy

Analyse Biochimique

Biochemical Properties

Isoquinolines are known to interact with various enzymes, proteins, and other biomolecules These interactions can influence the biochemical reactions in which Isoquinolin-7-amine dihydrochloride may be involved

Cellular Effects

Isoquinoline alkaloids, which are structurally similar, have been reported to exhibit potent broad-spectrum anticancer activity . They can influence cell function by arresting the cell cycle and inducing apoptosis

Molecular Mechanism

Isoquinolines can be considered as 10-electron π-aromatic and delocalized systems . They can undergo quaternization and conversion to N-oxides . These properties might influence how Isoquinolin-7-amine dihydrochloride interacts with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Isoquinolines are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that the transport and distribution of drugs can be influenced by various factors, including the presence of transporters or binding proteins .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form the isoquinoline core . Another method involves the use of palladium-catalyzed coupling reactions, where o-iodobenzaldehyde and terminal acetylenes are used, followed by cyclization .

Industrial Production Methods: Industrial production of isoquinolin-7-amine dihydrochloride often employs scalable and efficient synthetic routes. These methods may include the use of microwave irradiation to accelerate the reaction process and improve yields. Additionally, environmentally friendly approaches, such as catalyst-free processes in water, are being explored to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Isoquinolin-7-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Isoquinolin-7-one derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: N-alkyl or N-acyl isoquinoline derivatives.

Comparaison Avec Des Composés Similaires

Isoquinolin-7-amine dihydrochloride can be compared with other isoquinoline derivatives, such as:

Isoquinoline: The parent compound, which lacks the amine group at the 7-position.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.

Uniqueness: Isoquinolin-7-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Propriétés

IUPAC Name |

isoquinolin-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-6H,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMPCNJFSHIRSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)

![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)

![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2488265.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)

![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)

![N-benzyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2488272.png)

![methyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2488273.png)